Atorvastatin Impurity F vs. Atorvastatin (Parent Drug): Chromatographic Resolution Data from a Validated HPLC Method
A study validated a novel HPLC method specifically for atorvastatin and its impurities, demonstrating effective differentiation between atorvastatin and its specified impurities, including Impurity F [1]. The method's selectivity was confirmed, meaning Impurity F elutes as a distinct, resolved peak, separate from the parent drug atorvastatin. This is crucial for accurate quantification [1].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Atorvastatin Impurity F is resolved as a separate peak from atorvastatin and other specified impurities. |
| Comparator Or Baseline | Atorvastatin (Parent Drug) and other impurities (e.g., Impurities A, B, C). |
| Quantified Difference | The method effectively differentiates between atorvastatin and its impurities [1]. The total amount of impurities in the atorvastatin bulk drug and tablet was less than 1% [2]. |
| Conditions | RP-HPLC with UV detection; run time less than 15 minutes; method validated per ICH Q2(R1) guidelines [1]. |
Why This Matters
This ensures that a laboratory can confidently identify and quantify Impurity F without interference from the main API, a prerequisite for accurate batch release testing.
- [1] MDPI. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica, 89(2), 16. View Source
- [2] Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023. View Source
